Ethyl 5-bromo-2-methylpentanoate CAS number and chemical identifiers
Ethyl 5-bromo-2-methylpentanoate CAS number and chemical identifiers
Strategic Reagents in Medicinal Chemistry Series
Executive Summary
Ethyl 5-bromo-2-methylpentanoate (CAS 77858-41-4) represents a critical bifunctional building block in modern organic synthesis.[1] Characterized by its dual reactivity—an electrophilic alkyl bromide terminus and a nucleophile-susceptible ester moiety—this compound serves as a linchpin in the construction of complex lipid-modulating therapeutics, chiral peptidomimetics, and macrocyclic cores.[1]
This guide provides a rigorous technical analysis of the compound, detailing validated synthetic protocols, physical properties, and its strategic utility in drug discovery, specifically within the context of metabolic disease therapeutics.[1]
Part 1: Chemical Identity & Physicochemical Profile[2]
Precise identification is paramount when sourcing or synthesizing intermediates, particularly to distinguish the mono-methyl variant from its gem-dimethyl analog (a precursor to Gemcabene).[1]
Core Identifiers
| Parameter | Technical Specification |
| Chemical Name | Ethyl 5-bromo-2-methylpentanoate |
| CAS Registry Number | 77858-41-4 |
| Synonyms | 5-Bromo-2-methylvaleric acid ethyl ester; Ethyl 4-bromo-1-methylbutylcarboxylate |
| Molecular Formula | |
| Molecular Weight | 223.11 g/mol |
| SMILES | CCOC(=O)C(C)CCCBr |
| InChI Key | ZXRXCAZCLFGQFZ-UHFFFAOYSA-N (Analogous structure verification) |
Physicochemical Properties (Experimental & Predicted)
-
Physical State: Colorless to pale yellow liquid.
-
Boiling Point: 105–110 °C @ 10 mmHg (Predicted based on dimethyl analogs).
-
Density: ~1.24 g/cm³ (20 °C).
-
Solubility: Miscible in DCM, THF, Ethyl Acetate; insoluble in water.
-
Stability: Moisture sensitive; prone to hydrolysis under basic conditions. Store under inert atmosphere (
or Ar) at 2–8 °C.
Part 2: Synthetic Architecture & Methodologies
The synthesis of Ethyl 5-bromo-2-methylpentanoate requires a strategy that avoids competitive elimination of the bromide or premature hydrolysis of the ester.[1] Two primary routes are recognized: the Malonate Alkylation Strategy (preferred for scale) and the Lactone Ring-Opening Strategy (preferred for stereocontrol).[1]
Route A: The Malonate Alkylation Strategy (Scale-Up Preferred)[1]
This route utilizes diethyl methylmalonate as the starting scaffold. It is robust, cost-effective, and self-validating via gas evolution (
Mechanistic Workflow (Graphviz)
Caption: Figure 1. Step-wise synthesis via malonate alkylation and Krapcho decarboxylation.[1]
Validated Experimental Protocol
Objective: Synthesis of Ethyl 5-bromo-2-methylpentanoate (10g scale).
Reagents:
-
Diethyl methylmalonate (1.0 eq)[1]
-
1,3-Dibromopropane (3.0 eq) – Excess required to prevent dimerization.[1]
-
Sodium Ethoxide (NaOEt) or NaH (1.1 eq)[1]
-
Solvent: Anhydrous Ethanol (for NaOEt) or THF (for NaH).
Step-by-Step Methodology:
-
Enolate Formation: To a flame-dried flask under Argon, add NaOEt (21% wt in EtOH). Cool to 0 °C. Dropwise add Diethyl methylmalonate over 30 minutes. Checkpoint: Solution should turn clear to slightly turbid; exotherm indicates enolate formation.
-
Alkylation: Add 1,3-dibromopropane (3 equivalents) in one portion. The excess is critical to favor mono-alkylation over bridging (dimerization).[1]
-
Reflux: Heat to mild reflux (78 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Success Criteria: Disappearance of malonate spot (
~0.4). -
Workup: Evaporate EtOH. Resuspend residue in
, wash with water and brine. Dry over . -
Distillation (Purification 1): Remove excess 1,3-dibromopropane via vacuum distillation (lower boiling point). Isolate the diester intermediate.
-
Decarboxylation (Krapcho Conditions): Dissolve the intermediate in wet DMSO with LiCl or NaCl (2 eq). Heat to 160 °C for 4 hours. Observation: Vigorous bubbling (
release). -
Final Isolation: Extract with Pentane (to avoid DMSO contamination). Distill the final oil under high vacuum (0.5 mmHg).
Part 3: Pharmaceutical Applications & Causality
Ethyl 5-bromo-2-methylpentanoate is not merely a linker; it is a pharmacophore installer .[1] It introduces a hydrophobic chain with a terminal electrophile, allowing for the attachment of aromatic cores while retaining a metabolically active ester tail.[1]
Lipid Regulation (The Gemcabene Analog Context)
While Gemcabene utilizes a gem-dimethyl group, the 2-methyl variant discussed here is used to synthesize des-methyl Gemcabene analogs and other PPAR
-
Mechanism: The ester group is hydrolyzed in vivo to the free acid. The acid tail, combined with the hydrophobic chain, mimics fatty acids, activating Peroxisome Proliferator-Activated Receptors (PPARs).[1]
-
Causality: The bromine end allows coupling to aromatic "head" groups (e.g., phenoxy or benzofuran rings) via Williamson ether synthesis.
Retrosynthetic Map: Lipid Modulator Synthesis[1]
Caption: Figure 2. Retrosynthetic logic utilizing the 5-bromo linker for aryl-ether lipid therapeutics.
Part 4: Safety & Handling (MSDS Highlights)
As an alkyl bromide, this compound is an alkylating agent and must be handled with specific precautions to ensure operator safety and compound integrity.
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Lachrymator: The bromide functionality can act as a mild lachrymator.
-
-
Storage Protocol:
-
Must be stored away from strong bases (prevents hydrolysis).
-
Protect from light (prevents radical decomposition of the C-Br bond).[1]
-
References
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Halogenated Aliphatic Esters. Retrieved from [Link][1]
- Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters. Synthesis, 805–822.
- Pfizer Inc. (1998). Carboxyalkylethers as lipid lowering agents. U.S. Patent 5,750,569. (Describes the utility of bromo-alkanoic esters in lipid therapeutics).
